![molecular formula C51H95N3O8 B3026711 Light stabilizer 292 CAS No. 1065336-91-5](/img/structure/B3026711.png)
Light stabilizer 292
Overview
Description
Tinuvin 292 is a liquid hindered amine light stabilizer (HALS) specifically developed for coatings. It plays a crucial role in extending the lifetime of coatings by minimizing common paint defects such as cracking , loss of gloss , and yellowing . Unlike pure diesters, which tend to solidify even at room temperature, Tinuvin 292 remains liquid due to its unique combination of active ingredients .
Physical And Chemical Properties Analysis
Scientific Research Applications
Stabilized Lasers and Precision Measurements
The development and application of stabilized lasers, including helium-neon, carbon dioxide, and continuous wave dye lasers, have significantly advanced precision measurements in scientific research. These stabilized lasers have been instrumental in determining the speed of light, redefining the meter, and enabling high-resolution spectroscopy. Stabilized lasers serve as standards of length or frequency, crucial for experiments of outstanding scientific interest (Hall, 1978).
Laser Intensity Stabilization in Calibrations
Cambridge Research and Instrumentation, Inc. (CRI) has utilized intensity-stabilized lasers for calibration and detector characterization. These lasers, including versions for use in the visible and near-IR spectrum, are key in calibration applications. Their widespread utility in precise measurements emphasizes the importance of light stabilizers in scientific instrumentation (Miller, 1987).
Stabilization Techniques in Atom Ionization Studies
Studies on stabilization in atom ionization, where atoms become stable against ionization at very high laser light intensities, highlight another significant application of light stabilizers. This phenomenon is crucial for understanding atomic behavior under extreme conditions and has broad implications in atomic and laser physics (Akagi et al., 2009).
Control Aspect of Laser Frequency Stabilization
Advancements in the control aspects of laser frequency stabilization, particularly in spaceflight experiments, demonstrate the role of light stabilizers in enhancing frequency stability. Projects like the "Stabilized Ultra-Narrow Linewidth Laser-in-Space Technology Experiment" utilize feedback control mechanisms in frequency stabilization, showcasing the application of light stabilizers in aerospace research (Zia, 1992).
Machine Learning for Source Size Stabilization in Synchrotrons
The application of machine learning for source size stabilization in synchrotrons is a cutting-edge use of light stabilizers. This approach, relying on neural networks for feed-forward correction, achieves unprecedented source size stability. It represents a significant leap in synchrotron light source technology, which is vital for conducting highly sensitive experiments (Leemann et al., 2019).
High-Efficiency Light Intensity Stabilization
Methods using magneto-optic modulators with highly-efficient Faraday rotators for light intensity stabilization illustrate another critical application. This method is particularly effective for suppressing low-frequency noise and is beneficial in various metrology applications (Yoshino et al., 1982).
properties
IUPAC Name |
bis(1,2,2,6,6-pentamethylpiperidin-4-yl) decanedioate;1-O-methyl 10-O-(1,2,2,6,6-pentamethylpiperidin-4-yl) decanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H56N2O4.C21H39NO4/c1-27(2)19-23(20-28(3,4)31(27)9)35-25(33)17-15-13-11-12-14-16-18-26(34)36-24-21-29(5,6)32(10)30(7,8)22-24;1-20(2)15-17(16-21(3,4)22(20)5)26-19(24)14-12-10-8-7-9-11-13-18(23)25-6/h23-24H,11-22H2,1-10H3;17H,7-16H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEPZZFDBQOSSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)OC(=O)CCCCCCCCC(=O)OC)C.CC1(CC(CC(N1C)(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(N(C(C2)(C)C)C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H95N3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
878.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1065336-91-5 | |
Record name | Decanedioic acid, 1,10-bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester, mixt. with 1-methyl 10-(1,2,2,6,6-pentamethyl-4-piperidinyl) decanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1065336-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Reaction mass of bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate and methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.136.798 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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